molecular formula C25H20FN3O B2847249 3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189865-16-4

3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2847249
CAS RN: 1189865-16-4
M. Wt: 397.453
InChI Key: CRUXFLZARQHRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound with potential therapeutic applications. This compound belongs to the class of pyrimidoindole derivatives and has been studied for its anticancer properties.

Scientific Research Applications

Hepatitis B Virus Inhibitor

The synthesis and study of a compound closely related to the requested molecule showed it to be a potential inhibitor of the hepatitis B virus. The compound demonstrated in vitro nanomolar inhibitory activity against Hepatitis B, highlighting its significance in antiviral research (Ivashchenko et al., 2019).

Organic Solar Cells

Research on N-annulated perylene diimide dimers with benzyl-based side-chains, including fluorobenzyl groups, has shown their application in non-fullerene acceptors for organic solar cells. These compounds achieved power conversion efficiencies upwards of 5.8%, demonstrating their potential in renewable energy technologies (Nazari et al., 2018).

Larvicidal Activity

A study on pyrimidine derivatives linked with morpholinophenyl reported significant larvicidal activity against third instar larvae. Some compounds exhibited excellent activity, suggesting their potential use in controlling larval populations (Gorle et al., 2016).

Anticancer Agents

Several studies have synthesized and tested various benzyl-substituted compounds for their anticancer activities. For example, novel N-benzyl aplysinopsin analogs showed promising in vitro cytotoxicity against human tumor cell lines, indicating their potential as anticancer agents (Penthala et al., 2011).

Antitubercular Activity

Benzocoumarin-pyrimidine hybrids were synthesized and demonstrated potent antitubercular activity with minimal cytotoxicity. This highlights their promise as new antitubercular agents, particularly for strains resistant to current treatments (Reddy et al., 2015).

properties

IUPAC Name

3-benzyl-8-fluoro-5-[(2-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-17-7-5-6-10-19(17)15-29-22-12-11-20(26)13-21(22)23-24(29)25(30)28(16-27-23)14-18-8-3-2-4-9-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXFLZARQHRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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